![molecular formula C10H4BrClF3N B6226625 6-bromo-1-chloro-3-(trifluoromethyl)isoquinoline CAS No. 2166664-95-3](/img/new.no-structure.jpg)
6-bromo-1-chloro-3-(trifluoromethyl)isoquinoline
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Overview
Description
6-bromo-1-chloro-3-(trifluoromethyl)isoquinoline is a heterocyclic aromatic compound that features a bromine, chlorine, and trifluoromethyl group attached to an isoquinoline ring. Isoquinolines are a class of compounds known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-chloro-3-(trifluoromethyl)isoquinoline typically involves multi-step organic reactions. One common method includes the halogenation of isoquinoline derivatives followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong halogenating agents and catalysts to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-chloro-3-(trifluoromethyl)isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The isoquinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts, along with boronic acids or organostannanes, are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while cross-coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
6-bromo-1-chloro-3-(trifluoromethyl)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-1-chloro-3-(trifluoromethyl)isoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-1-chloroisoquinoline
- 6-bromo-3-(trifluoromethyl)isoquinoline
- 1-chloro-3-(trifluoromethyl)isoquinoline
Uniqueness
6-bromo-1-chloro-3-(trifluoromethyl)isoquinoline is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the isoquinoline ring. This specific arrangement of substituents can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2166664-95-3 |
---|---|
Molecular Formula |
C10H4BrClF3N |
Molecular Weight |
310.5 |
Purity |
95 |
Origin of Product |
United States |
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